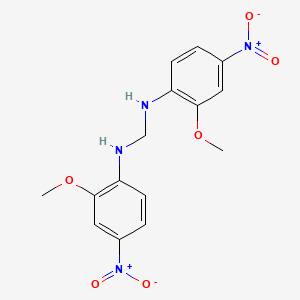
N,N'-Methylenebis(2-methoxy-4-nitroaniline)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Methylenebis(2-methoxy-4-nitroaniline) is an organic compound with the molecular formula C15H16N4O6 and a molecular weight of 348.318 g/mol . This compound is known for its unique structure, which includes two methoxy and two nitro groups attached to an aniline backbone, connected by a methylene bridge. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Methylenebis(2-methoxy-4-nitroaniline) typically involves the reaction of 2-methoxy-4-nitroaniline with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge between the two aniline molecules . The general reaction can be represented as follows:
[ 2 \text{C}_7\text{H}_8\text{N}_2\text{O}3 + \text{CH}2\text{O} \rightarrow \text{C}{15}\text{H}{16}\text{N}_4\text{O}_6 + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of N,N’-Methylenebis(2-methoxy-4-nitroaniline) follows a similar synthetic route but is scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. This often involves precise control of temperature, pH, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N,N’-Methylenebis(2-methoxy-4-nitroaniline) undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used to substitute the methoxy groups, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups results in the formation of N,N’-Methylenebis(2-methoxy-4-phenylenediamine).
Scientific Research Applications
N,N’-Methylenebis(2-methoxy-4-nitroaniline) has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N’-Methylenebis(2-methoxy-4-nitroaniline) involves its interaction with various molecular targets and pathways. The nitro groups can participate in redox reactions, while the methoxy groups can influence the compound’s solubility and reactivity. The methylene bridge provides structural stability, allowing the compound to interact with specific enzymes and receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-nitroaniline: A precursor in the synthesis of N,N’-Methylenebis(2-methoxy-4-nitroaniline) with similar functional groups.
4,4’-Methylenebis(2-nitroaniline): Another related compound with a similar methylene bridge but different substitution pattern.
Uniqueness
N,N’-Methylenebis(2-methoxy-4-nitroaniline) is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research.
Properties
CAS No. |
131508-21-9 |
|---|---|
Molecular Formula |
C15H16N4O6 |
Molecular Weight |
348.31 g/mol |
IUPAC Name |
N,N'-bis(2-methoxy-4-nitrophenyl)methanediamine |
InChI |
InChI=1S/C15H16N4O6/c1-24-14-7-10(18(20)21)3-5-12(14)16-9-17-13-6-4-11(19(22)23)8-15(13)25-2/h3-8,16-17H,9H2,1-2H3 |
InChI Key |
FNESUBKAWXRMAK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NCNC2=C(C=C(C=C2)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


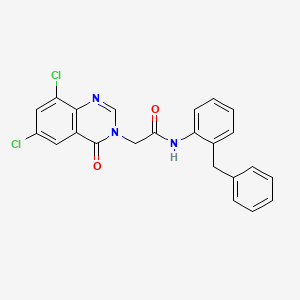

![N,1,7,7-Tetramethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B11950267.png)
![Dodecanoyl chloride, 2-[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]-](/img/structure/B11950273.png)


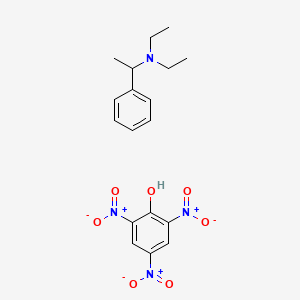
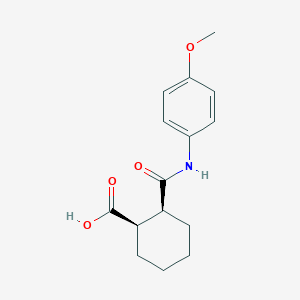

![2-(Benzo[d][1,3]dioxol-5-yl)-4,5-diphenyl-1-(p-tolyl)-1H-imidazole](/img/structure/B11950303.png)


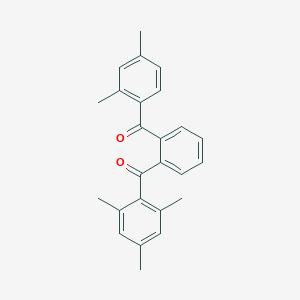
![11-(pyrrolidin-1-ylmethyl)-5,10-dioxa-1-azatricyclo[6.4.0.02,6]dodeca-2(6),3,7-trien-9-one](/img/structure/B11950344.png)
